molecular formula C19H21ClN4O3 B5432789 2-{4-[(2H-13-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-N-(5-CHLOROPYRIDIN-2-YL)ACETAMIDE

2-{4-[(2H-13-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-N-(5-CHLOROPYRIDIN-2-YL)ACETAMIDE

Cat. No.: B5432789
M. Wt: 388.8 g/mol
InChI Key: QZABWHVNBUFASE-UHFFFAOYSA-N
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Description

2-{4-[(2H-13-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-N-(5-CHLOROPYRIDIN-2-YL)ACETAMIDE is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its complex structure, which includes a benzodioxole moiety, a piperazine ring, and a chloropyridine group. Its unique structure makes it a valuable subject for studies in medicinal chemistry, pharmacology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2H-13-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-N-(5-CHLOROPYRIDIN-2-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole and piperazine intermediates. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening methods and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(2H-13-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-N-(5-CHLOROPYRIDIN-2-YL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{4-[(2H-13-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-N-(5-CHLOROPYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. This compound is known to:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(2H-13-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-N-(5-CHLOROPYRIDIN-2-YL)ACETAMIDE stands out due to its unique combination of structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research.

Properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(5-chloropyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O3/c20-15-2-4-18(21-10-15)22-19(25)12-24-7-5-23(6-8-24)11-14-1-3-16-17(9-14)27-13-26-16/h1-4,9-10H,5-8,11-13H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZABWHVNBUFASE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(=O)NC4=NC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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